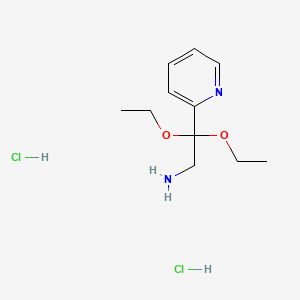![molecular formula C13H22N4O8 B561136 2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid CAS No. 103059-94-5](/img/structure/B561136.png)
2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound is used in the synthesis of chiral bicyclic azetidine derivatives. It involves the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives via a series of reactions including lactamization, aldol reaction, and reduction. The structural elucidation of these compounds, particularly the stereoisomers of (5R)-3-(hydroxy-(4-nitrophenyl)methyl)-1-azabicyclo[3.2.0]heptan-2-one, has been achieved through X-ray crystallography (Barrett et al., 2002).
Development of γ-Amino Acid Analogues
- The chemical framework of this compound has been utilized in developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This was achieved by attaching an acetic acid moiety to the core structure, which reveals the framework of an embedded γ-amino butyric acid (GABA). These analogues are significant due to their potential in drug development (Garsi et al., 2022).
Antitumor Activity
- A range of synthetic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, including this compound, has been studied for their antitumor activity. The 3-amino acid derivatives showed enhanced antitumor activity compared to naturally occurring derivatives. Their efficacy in inhibiting tumor growth in vivo in various cell lines, without cross-resistance against certain resistant cell lines, highlights their potential in cancer treatment (Singh & Micetich, 2003).
Beta-Lactamase Inhibition
- This compound and its derivatives have been explored for their role as beta-lactamase inhibitors. The degradation products of one such derivative, YTR-830H, a new beta-lactamase inhibitor, have been structurally elucidated. Understanding these degradation pathways is crucial for the development of effective beta-lactamase inhibitors (Matsushima et al., 1988).
Antibacterial Activity
- Schiff base derivatives of amoxicillin incorporating this compound's structure have been synthesized and tested for antibacterial and fungicidal activities. These derivatives exhibited significant activity against various bacterial and fungal species, indicating their potential in antibacterial drug development (Al-Masoudi et al., 2015).
Eigenschaften
CAS-Nummer |
103059-94-5 |
|---|---|
Molekularformel |
C13H22N4O8 |
Molekulargewicht |
362.339 |
IUPAC-Name |
2-[(2,5-diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H22N4O8/c14-2-4(18)10(20)8(15)12(22)16-9(13(23)24)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24) |
InChI-Schlüssel |
ISKGECSIKHPJAO-UHFFFAOYSA-N |
SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)O)NC(=O)C(C(C(CN)O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



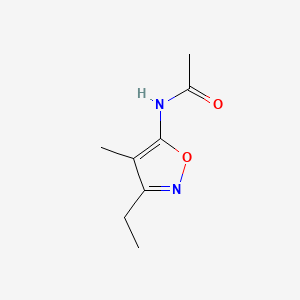
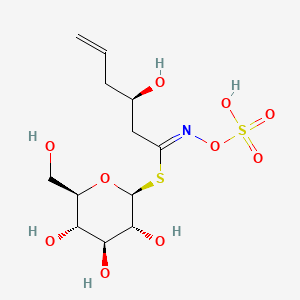
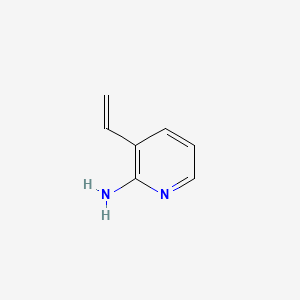

![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)
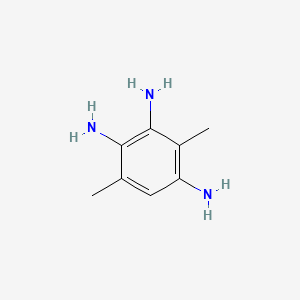

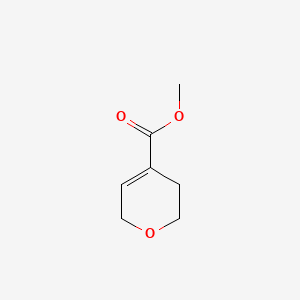
![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)
